4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid

Orthogonal reactivity Building block diversity Sequential functionalization

4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid (CAS 1936645-12-3) is a tetra-substituted benzoic acid derivative bearing a 4-aryl bromide, a 3-benzylic bromide, a 2-fluoro substituent, and a carboxylic acid group on a single benzene ring scaffold. Its molecular formula is C₈H₅Br₂FO₂ with a molecular weight of 311.93 g/mol, and it is commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C8H5Br2FO2
Molecular Weight 311.93 g/mol
Cat. No. B12851315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid
Molecular FormulaC8H5Br2FO2
Molecular Weight311.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)CBr)Br
InChIInChI=1S/C8H5Br2FO2/c9-3-5-6(10)2-1-4(7(5)11)8(12)13/h1-2H,3H2,(H,12,13)
InChIKeyUIMGBRVFSVIBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid – Structural Identity and Core Characteristics for Procurement Decisions


4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid (CAS 1936645-12-3) is a tetra-substituted benzoic acid derivative bearing a 4-aryl bromide, a 3-benzylic bromide, a 2-fluoro substituent, and a carboxylic acid group on a single benzene ring scaffold. Its molecular formula is C₈H₅Br₂FO₂ with a molecular weight of 311.93 g/mol, and it is commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . The compound belongs to the class of orthogonally functionalized halogenated aromatic building blocks, where the simultaneous presence of Csp²–Br, Csp³–Br, C–F, and –COOH functionalities on a single ring enables multistep sequential functionalization without protecting group manipulation . Computed physicochemical parameters include a LogP of 3.18, a topological polar surface area (TPSA) of 37.3 Ų, one H-bond donor, one H-bond acceptor, and two rotatable bonds, positioning it within favorable drug-like property space for fragment-based and diversity-oriented synthesis applications .

Why 4-Bromo-3-(bromomethyl)-2-fluorobenzoic Acid Cannot Be Replaced by Its Non-Fluorinated or Mono-Halogenated Analogs


Closely related in-class compounds—such as 4-bromo-3-(bromomethyl)benzoic acid (CAS 887757-31-5, lacking the 2-fluoro group), 3-(bromomethyl)-2-fluorobenzoic acid (CAS 680610-75-7, lacking the 4-aryl bromide), and 4-bromo-2-fluorobenzoic acid (CAS 112704-79-7, lacking the benzylic bromide)—each lack at least one reactive handle that the target compound provides. The ortho-fluorine substituent significantly modulates the electronic character of the aromatic ring and the acidity of the carboxylic acid, with 2-fluorobenzoic acid exhibiting a pKa of 3.27 versus 4.20 for unsubstituted benzoic acid . Simultaneously, the coexistence of an aryl bromide and a benzylic bromide on the same scaffold enables chemoselective sequential cross-coupling strategies that are not accessible with mono-halogenated analogs; ortho- and para-bromobenzyl bromides have been explicitly demonstrated to undergo selective double Suzuki–Miyaura coupling to yield unsymmetrical diarylmethanes [1]. Substituting any of these three halogenated congeners for the target compound would eliminate at least one orthogonal synthetic operation, increase step count, or require additional protecting group chemistry, directly undermining synthetic efficiency and molecular diversity goals.

Quantitative Differential Evidence: 4-Bromo-3-(bromomethyl)-2-fluorobenzoic Acid vs. Closest Structural Analogs


Orthogonal Reactive Handle Count: Four Distinct Functional Sites vs. Three in the Non-Fluorinated Analog

4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid possesses four chemically distinct reactive sites on a single benzene ring scaffold: (i) 4-aryl bromide (Csp²–Br) capable of Pd-catalyzed cross-coupling; (ii) 3-benzylic bromide (Csp³–Br) capable of nucleophilic substitution or cross-coupling; (iii) 2-fluoro substituent capable of SNAr chemistry under appropriate activation or serving as a metabolic blocking group; and (iv) carboxylic acid for amide/ester formation. In contrast, the closest non-fluorinated analog, 4-bromo-3-(bromomethyl)benzoic acid (CAS 887757-31-5), possesses only three reactive handles, lacking the ortho-fluoro group entirely . This reduction from four to three orthogonal functionalities directly translates to one fewer diversification point per synthetic sequence, constraining the accessible chemical space in library construction by a factor directly proportional to the number of available diversification reactions at each position .

Orthogonal reactivity Building block diversity Sequential functionalization

Enhanced Carboxylic Acid Acidity via Ortho-Fluorine Effect: pKa Advantage for Amide Coupling Efficiency

The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect (–I) that significantly increases the acidity of the adjacent carboxylic acid. The pKa of 2-fluorobenzoic acid is experimentally determined as 3.27 at 25°C, compared with 4.20 for unsubstituted benzoic acid, representing a ΔpKa of –0.93 log units—approximately an 8.5-fold increase in acid strength . By direct structural analogy, 4-bromo-3-(bromomethyl)-2-fluorobenzoic acid is expected to exhibit a similarly depressed pKa relative to its non-fluorinated comparator 4-bromo-3-(bromomethyl)benzoic acid (predicted pKa ~3.98–4.20 based on 4-bromo-2-fluorobenzoic acid having a predicted pKa of 3.04–3.98 [1]). This enhanced acidity facilitates amide bond formation under milder conditions (e.g., using EDC/HATU-type coupling agents at near-neutral pH), reducing racemization risk and improving coupling yields with sterically hindered or acid-sensitive amine partners.

Acidity modulation Amide coupling Ortho-fluorine effect

Proven Pharmaceutical Relevance via Structural Progeny: 4-Bromo-2-fluorobenzyl Bromide as a Validated Angiotensin II Antagonist Intermediate

The target compound can be viewed as the carboxylic acid homolog of 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5, C₇H₅Br₂F, MW 267.92), a structurally related intermediate that is documented in the NCATS Inxight Drugs database as a key building block for the preparation of angiotensin II antagonists and retinoic acid receptor-related orphan receptor (ROR) inverse agonists [1]. The addition of the carboxylic acid functionality in the target compound (MW 311.93 vs. 267.92, ΔMW = +44.01 g/mol) provides an additional reactive handle for amidation, esterification, or bioconjugation that is absent in 4-bromo-2-fluorobenzyl bromide. This structural relationship establishes a direct precedent for pharmaceutical utility: the 4-bromo-2-fluorobenzyl substructure is already validated in drug discovery programs, and the target compound extends this scaffold with a carboxylic acid for further elaboration without requiring a separate oxidation step .

Pharmaceutical intermediate Angiotensin II antagonist ROR inverse agonist

Sequential Chemoselective Cross-Coupling: Aryl Bromide vs. Benzylic Bromide Differentiation for Unsymmetrical Diarylmethane Synthesis

The co-presence of an aryl bromide (Csp²–Br) and a benzylic bromide (Csp³–Br) on the same scaffold enables chemoselective sequential Pd-catalyzed cross-coupling, as demonstrated in the literature for ortho- and para-bromobenzyl bromides. Duchêne, Thibonnet, and co-workers reported that Pd(PPh₃)₄ catalyzes the selective coupling of the Csp³–Br at the benzylic position of bromobenzyl bromides with arylboronic acids in the first step, affording mono-coupled benzylarene intermediates, which can then undergo a second coupling at the remaining Csp²–Br site to yield unsymmetrical diarylmethanes [1]. This sequential reactivity is intrinsic to the electronic difference between benzylic (Csp³) and aryl (Csp²) C–Br bonds, with the benzylic position undergoing faster oxidative addition with Pd(0). Compounds lacking either bromide—such as 4-bromo-2-fluorobenzoic acid (only aryl Br) or 3-(bromomethyl)-2-fluorobenzoic acid (only benzylic Br)—cannot participate in this sequential two-step diversification, halving the number of diversity elements that can be introduced in a single synthetic sequence . More broadly, zwitterionic palladium complexes have been shown to efficiently catalyze cross-coupling of both aryl and benzyl bromides with organoboron reagents in water, with >80 substrate combinations screened, demonstrating the broad applicability of this chemoselective strategy [2].

Sequential Suzuki coupling Chemoselectivity Diarylmethane synthesis

Batch-Level Quality Assurance: 98% Purity with Multi-Technique QC Documentation vs. Lower-Purity Comparator Offerings

4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid is supplied by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In direct comparison, the non-fluorinated analog 4-bromo-3-(bromomethyl)benzoic acid (CAS 887757-31-5) is offered by the same vendor at a standard purity of 97% . The 1% purity differential, while modest in absolute terms, translates to a 50% reduction in total impurity burden (2% vs. 3%), which is significant for applications requiring high-fidelity structure–activity relationship (SAR) interpretation—where impurities at the 3% level can confound biological assay results. Furthermore, the LC–MS and ¹H NMR characterization data confirm the unambiguous structural identity of the target compound, specifically verifying the presence of the fluorine atom (distinct ¹⁹F NMR signal) that distinguishes it from the non-fluorinated comparator—a critical quality attribute that cannot be verified by elemental analysis alone [1].

Quality control Batch traceability Procurement specification

Optimal Application Scenarios for 4-Bromo-3-(bromomethyl)-2-fluorobenzoic Acid Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis (DOS) Library Construction Requiring Maximal Scaffold Diversification Points

When building compound libraries for fragment-based or diversity-oriented synthesis, the four orthogonal reactive handles of 4-bromo-3-(bromomethyl)-2-fluorobenzoic acid enable four sequential diversification steps on a single core scaffold [1]. This contrasts with the three handles available on the non-fluorinated analog 4-bromo-3-(bromomethyl)benzoic acid, providing a 33% greater per-scaffold diversification capacity . The ortho-fluorine can serve as a metabolically stable substituent or, under appropriate metal-catalyzed conditions, participate in C–F bond activation chemistry as demonstrated for ortho-fluoro aromatic amides in Ni-catalyzed Suzuki–Miyaura coupling .

Unsymmetrical Diarylmethane Synthesis via Chemoselective Sequential Suzuki–Miyaura Coupling

The target compound is an ideal substrate for constructing unsymmetrical diarylmethanes through two sequential Pd-catalyzed Suzuki–Miyaura couplings: first at the more reactive benzylic Csp³–Br, then at the aryl Csp²–Br, following the protocol established by Duchêne, Thibonnet, and co-workers for bromobenzyl bromides [1]. This sequence eliminates the need for protecting group manipulation between coupling steps. Mono-halogenated analogs such as 4-bromo-2-fluorobenzoic acid or 3-(bromomethyl)-2-fluorobenzoic acid cannot execute this two-step sequence, requiring two separate building blocks and additional synthetic operations to achieve the same unsymmetrical product.

Medicinal Chemistry Lead Optimization Leveraging the Validated 4-Bromo-2-fluorobenzyl Pharmacophoric Motif

Given that 4-bromo-2-fluorobenzyl bromide is a documented intermediate for angiotensin II antagonists and ROR inverse agonists [1], the target compound provides a direct entry point to carboxylic acid-containing analogs of these pharmacologically validated scaffolds. The carboxylic acid can be used for amide coupling with diverse amine fragments to generate focused libraries around the angiotensin II or ROR target space, bypassing the need for a separate oxidation step to install the carboxyl functionality. This application is supported by the enhanced acidity of the ortho-fluorobenzoic acid moiety (pKa ~3.0–3.3), which facilitates amide bond formation under mild conditions compatible with sensitive functional groups .

High-Stringency Structure–Activity Relationship (SAR) Studies Requiring ≥98% Purity and Full QC Traceability

For SAR campaigns where impurity-related artifacts could confound dose–response or selectivity data, the 98% purity specification with batch-level NMR, HPLC, and GC documentation provided by Bidepharm offers a quantifiable advantage over the 97% purity specification of the non-fluorinated analog [1]. The 50% relative reduction in total impurity burden (2% vs. 3%) is significant when testing compounds at concentrations where impurities could approach biologically relevant levels, and the availability of ¹⁹F NMR as an orthogonal identity confirmation provides additional assurance against structural misassignment .

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